3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate brominated intermediates in the presence of a catalytic amount of piperidine in refluxing ethanol . This method yields the desired triazolothiadiazine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and catalytic amounts of piperidine . The major products formed from these reactions are typically other triazolothiadiazine derivatives, which can be further modified for specific applications.
Scientific Research Applications
3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, particularly in breast cancer research . The compound has shown promising results in inhibiting enzymes like PARP-1 and EGFR, which are crucial in cancer cell survival and proliferation. Additionally, it has applications in antimicrobial research, where it has demonstrated potent activity against various bacterial strains .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as PARP-1 and EGFR . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, arresting the cell cycle at the G2/M phase. This leads to the upregulation of pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2 .
Comparison with Similar Compounds
Similar compounds to 3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives and 1,3,4-thiadiazole derivatives . These compounds share similar structural features and pharmacological activities but may differ in their specific biological targets and efficacy. The unique adamantylsulfanyl and methoxyphenoxy substituents in this compound provide it with distinct properties that enhance its biological activity and specificity.
Properties
Molecular Formula |
C22H26N4O2S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(1-adamantylsulfanylmethyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H26N4O2S2/c1-27-17-4-2-3-5-18(17)28-12-20-25-26-19(23-24-21(26)30-20)13-29-22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-13H2,1H3 |
InChI Key |
CJIQUKJHQWKXSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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